Product packaging for Lacto-N-difucohexaitol I(Cat. No.:)

Lacto-N-difucohexaitol I

Cat. No.: B11825951
M. Wt: 999.9 g/mol
InChI Key: RQNFGIWYOACERD-OCQMRBNYSA-N
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Description

Lacto-N-difucohexaitol I is the reduced alditol form of the neutral human milk oligosaccharide (HMO), Lacto-N-difucohexaose I. This complex, di-fucosylated hexasaccharide features the Lewis b (Le⁺) blood group structure . As a core component of human milk, it is part of a diverse class of over 200 identified oligosaccharides that play a critical role in infant health . This compound serves as a crucial tool in glycobiology research, particularly as a high-quality standard for analytical methods. Its defined structure is essential for use in capillary electrophoresis and liquid chromatography as an identification and migration/retention time standard, ensuring accurate characterization of complex glycan profiles . A key area of investigation is the compound's role as a soluble decoy receptor for pathogens. Research has demonstrated that the Lewis b structure of Lacto-N-difucohexaose I binds to Helicobacter pylori , potentially inhibiting the bacterium's adhesion to gastric mucosa and opening avenues for therapeutic intervention . Like other HMOs, it is resistant to digestion and reaches the colon intact, where it is believed to act as a prebiotic, selectively stimulating the growth of beneficial bacteria such as bifidobacteria, and contributing to the development of a healthy infant gut microbiota . The concentration and presence of fucosylated HMOs like LNDFH I in human milk are influenced by maternal secretor status, which is determined by the expression of specific fucosyltransferases (FUT2 and FUT3) . This product is offered as a purified standard for research and development purposes only. It is not intended for diagnostic procedures or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H65NO29 B11825951 Lacto-N-difucohexaitol I

Properties

Molecular Formula

C38H65NO29

Molecular Weight

999.9 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H65NO29/c1-8-16(45)20(49)25(54)35(58-8)65-29-14(7-43)63-34(67-31-19(48)12(5-41)61-37(27(31)56)64-28-13(6-42)60-33(57)24(53)23(28)52)15(39-10(3)44)30(29)66-38-32(22(51)18(47)11(4-40)62-38)68-36-26(55)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1

InChI Key

RQNFGIWYOACERD-OCQMRBNYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Structural Elucidation and Characterization of Lacto N Difucohexaitol I

Differentiation from Isomeric Oligosaccharides (e.g., Lacto-N-difucohexaose II)

Distinguishing Lacto-N-difucohexaitol I from its isomers, such as the one derived from Lacto-N-difucohexaose II (LNDFH II), is a significant analytical challenge due to their identical mass. The differentiation relies on subtle structural differences and the application of high-resolution analytical methods.

The primary structural difference between LNDFH I and LNDFH II lies in their core chain and the position of one of the fucose residues. LNDFH I is built on a type 1 (Galβ1-3GlcNAc) lacto-N-tetraose core, whereas LNDFH II is built on a type 2 (Galβ1-4GlcNAc) lacto-N-neotetraose core. ebi.ac.uknih.gov This results in different glycosidic linkages for both the core structure and the fucose attached to the GlcNAc residue.

Table 3: Structural and Analytical Comparison of Lacto-N-difucohexaose I and II

Feature Lacto-N-difucohexaose I (LNDFH I) Lacto-N-difucohexaose II (LNDFH II)
Core Tetrasaccharide Lacto-N-tetraose (LNT) Lacto-N-neotetraose (LNnT)
Core Linkage Gal(β1-3)GlcNAc Gal(β1-4)GlcNAc
Fucosylation on GlcNAc α1-4 α1-3
Resulting Antigen Lewis b (Leᵇ) determinant Lewis y (Leʸ) determinant
Separation by HPLC Can be separated from LNDFH II on amino-bonded or graphitized carbon columns. ebi.ac.uk Can be separated from LNDFH I on amino-bonded or graphitized carbon columns. ebi.ac.uk
Differentiation by MS Exhibits distinct arrival times in ion mobility spectrometry (IMS-MS). researchgate.net Specific cationization (e.g., with Li⁺) can induce unique fragmentation. ebi.ac.uk Exhibits distinct arrival times in ion mobility spectrometry (IMS-MS). Specific cationization (e.g., with Li⁺) can induce unique fragmentation.

| Differentiation by NMR | ¹H-NMR shows characteristic chemical shifts for protons adjacent to the β1-3 and α1-4 linkages. ebi.ac.uk | ¹H-NMR shows different chemical shifts for protons adjacent to the β1-4 and α1-3 linkages. |

Advanced analytical techniques are crucial for resolving these isomeric forms.

High-Performance Liquid Chromatography (HPLC): Methods using porous graphitized carbon or amino-bonded silica (B1680970) columns can achieve chromatographic separation of LNDFH I and LNDFH II based on the different spatial arrangement of their hydroxyl groups, which affects their interaction with the stationary phase. nih.govebi.ac.uk

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (collision cross-section). Isomers like LNDFH I and LNDFH II, having different three-dimensional structures, will have different drift times through the mobility cell, allowing for their separation and identification. researchgate.net

NMR Spectroscopy: High-field NMR remains the gold standard for absolute structural assignment. The different linkages in the isomers (e.g., β1-3 vs. β1-4) create distinct electronic environments for nearby protons, resulting in unique and predictable chemical shifts and coupling constants in the ¹H-NMR spectrum, enabling their unambiguous differentiation. ebi.ac.uk

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Lacto-N-difucohexaose I
Lacto-N-difucohexaose II
Galactose
Glucose
N-acetylglucosamine
Fucose
Glucitol
Lacto-N-tetraose
Lacto-N-neotetraose
Lewis b

Metabolic Pathways and Microbial Catabolism of Lacto N Difucohexaitol I

Extracellular Glycosidase-Dependent Degradation

The initial step in the microbial utilization of Lacto-N-difucohexaitol I is believed to occur in the extracellular environment, where large, complex glycans are often too large to be directly imported into the bacterial cell. Specialized gut microbes secrete a battery of carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases, to dismantle these complex structures.

The breakdown of this compound commences with the activity of α-L-fucosidases, enzymes that cleave the terminal fucose residues from the oligosaccharide backbone. Gut bacteria, particularly species within the genera Bifidobacterium and Bacteroides, have evolved a diverse arsenal (B13267) of fucosidases to target the various fucosyl linkages found in HMOs. These enzymes are classified into different glycoside hydrolase (GH) families, primarily GH29 and GH95, which exhibit distinct specificities for α1-2, α1-3, and α1-4 fucosyl linkages. For instance, in Bifidobacterium bifidum, two distinct α-L-fucosidases, AfcA (GH95) and AfcB (GH29), are essential for degrading α-(1,2)- and α-(1,3/4)-fucosylated HMOs, respectively. This enzymatic de-fucosylation is a critical prerequisite, as the removal of the fucose moieties exposes the underlying oligosaccharide structure for subsequent degradation. Some bacteria, like Bifidobacterium bifidum, are known to possess extracellular fucosidases that release fucose into the environment, which can then be utilized by the secretor or cross-fed to other gut inhabitants.

The enzymatic removal of the two fucose residues from this compound results in the liberation of free L-fucose and the formation of a core intermediate oligosaccharide. Given the structure of the parent compound, this primary intermediate is Lacto-N-tetraose (LNT), a tetrasaccharide composed of galactose, N-acetylglucosamine, another galactose, and a glucose residue, attached to a sorbitol (hexaitol) base. The released fucose becomes a readily available carbon source for various gut microbes.

Precursor CompoundKey Enzyme(s)Intermediate Products
This compoundα-L-Fucosidases (GH29, GH95)Lacto-N-tetraose, L-Fucose

Intracellular Transport Mechanisms of Oligosaccharides and Subunits

Following the initial extracellular de-fucosylation, the resulting intermediate oligosaccharide, Lacto-N-tetraose, is transported into the bacterial cell for further catabolism. Gut microbes have developed highly specific and efficient transport systems to internalize these valuable carbohydrates.

The primary mechanism for the uptake of oligosaccharides like Lacto-N-tetraose in bifidobacteria is through ATP-binding cassette (ABC) transporter systems. asm.org These multi-protein complexes utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane. nih.gov An ABC transporter system typically consists of a high-affinity solute-binding protein (SBP) that captures the specific oligosaccharide in the extracellular space, a transmembrane domain that forms the channel, and a nucleotide-binding domain that hydrolyzes ATP to power the transport. kegg.jp In Bifidobacterium longum subsp. infantis, a species renowned for its HMO-metabolizing capabilities, specific gene clusters encode these ABC transporters, which show high specificity for different HMO structures, including LNT. asm.orgnih.gov This ensures the efficient internalization of the de-fucosylated intermediates for subsequent intracellular breakdown. asm.org

Sequential Hydrolysis by Intracellular Glycosyl Hydrolases (GH Families)

Once inside the cell, Lacto-N-tetraose is systematically dismantled into its constituent monosaccharides by a series of specialized intracellular glycosyl hydrolases. This sequential degradation ensures the complete breakdown of the oligosaccharide and the release of monosaccharides that can enter central metabolic pathways.

The catabolism of intracellular Lacto-N-tetraose is a well-orchestrated process involving several key enzyme families:

Lacto-N-biosidase (GH20, GH136): This enzyme initiates the intracellular breakdown of LNT by cleaving the β1-3 linkage between N-acetylglucosamine and galactose, releasing Lacto-N-biose (LNB) and lactose (B1674315). researchgate.netnih.govcazypedia.org

β-Galactosidases (GH2, GH42): These enzymes are crucial for cleaving the terminal galactose residues. A GH42 β-galactosidase can act on LNT to release galactose, while GH2 β-galactosidases hydrolyze lactose into glucose and galactose. nih.gov

β-N-acetylhexosaminidases (GH20): These enzymes are responsible for cleaving the N-acetylglucosamine (GlcNAc) residues from the oligosaccharide chain. nih.gov

This enzymatic cascade efficiently converts the imported Lacto-N-tetraose into its fundamental building blocks: galactose, glucose, and N-acetylglucosamine.

Intracellular SubstrateGlycosyl Hydrolase FamilyActionProducts
Lacto-N-tetraoseGH20, GH136 (Lacto-N-biosidase)Cleaves GlcNAcβ1-3Gal bondLacto-N-biose, Lactose
LactoseGH2 (β-Galactosidase)Hydrolyzes β1-4 linkageGlucose, Galactose
Lacto-N-bioseGH42 (β-Galactosidase)Hydrolyzes terminal galactoseGalactose, N-acetylglucosamine
Oligosaccharide with terminal GlcNAcGH20 (β-N-acetylhexosaminidase)Hydrolyzes terminal GlcNAcN-acetylglucosamine, remaining oligosaccharide

Downstream Monosaccharide Assimilation and Fermentation Pathways

The monosaccharides liberated from the breakdown of this compound—fucose, galactose, N-acetylglucosamine, and the sorbitol moiety—are channeled into various metabolic pathways to generate energy and metabolic precursors.

Fucose Metabolism: The released L-fucose is metabolized through a specific pathway that converts it to lactaldehyde and dihydroxyacetone phosphate (B84403) (DHAP). bohrium.comnih.gov The lactaldehyde can be further converted to 1,2-propanediol, which can be used by other bacteria to produce propionate, a key short-chain fatty acid (SCFA). nih.gov DHAP enters the central glycolytic pathway.

Galactose Metabolism: Galactose is typically metabolized via the Leloir pathway, where it is converted to glucose-6-phosphate, which then enters glycolysis. nih.gov Bifidobacteria also possess an alternative, energy-saving pathway known as the GNB/LNB pathway for galactose metabolism. nih.gov

N-acetylglucosamine (GlcNAc) Metabolism: GlcNAc can be converted to fructose-6-phosphate (B1210287), another intermediate of glycolysis. nih.gov Additionally, the nitrogen component of GlcNAc can be utilized by bacteria like B. infantis as a nitrogen source, highlighting the dual nutritional benefit of this sugar. tandfonline.com

Sorbitol Metabolism: The sorbitol component, a sugar alcohol, can be metabolized by certain gut bacteria, including species of Escherichia and Clostridium. mdpi.com The pathway often involves a phosphotransferase system (PTS) for transport and initial phosphorylation, followed by oxidation to fructose-6-phosphate by sorbitol-6-phosphate (B1195476) dehydrogenase, which then enters the glycolytic pathway. nih.gov

The fermentation of these monosaccharides by gut bacteria, particularly through the "bifid shunt" in bifidobacteria, results in the production of SCFAs such as acetate (B1210297), lactate (B86563), and propionate. These SCFAs play a vital role in maintaining gut health, serving as an energy source for colonocytes, and modulating the host's immune system.

Alterations in Microbial Fermentation End-Product Profiles (e.g., Acetate to Lactate Ratios)

The microbial fermentation of fucosylated human milk oligosaccharides (HMOs), such as this compound, by commensal gut bacteria, particularly Bifidobacterium species, yields significant alterations in the profile of metabolic end-products. The primary fermentation products are short-chain fatty acids (SCFAs), with acetate, lactate, and formate (B1220265) being characteristically produced in the infant gut where bifidobacteria predominate. nih.govnih.gov

The metabolism of HMOs by bifidobacteria occurs via the fructose-6-phosphate phosphoketolase pathway, commonly known as the "bifid shunt." nih.gov This specialized metabolic route is highly efficient, producing three moles of acetate and two moles of lactate for every two moles of hexose (B10828440) sugar metabolized. nih.gov This process results in a theoretical acetate-to-lactate molar ratio of 1.5:1, a hallmark of bifidobacterial fermentation that distinguishes it from the metabolism of other lactic acid bacteria. asm.orgfrontiersin.org

Acetate is the most abundant SCFA produced from HMO fermentation by bifidobacteria. plos.orgescholarship.org It serves as a crucial energy source for the host and plays a vital role in maintaining gut homeostasis. plos.org Furthermore, acetate contributes to cross-feeding interactions within the gut microbiota, where it can be utilized by other bacteria to produce butyrate, another key SCFA for colonic health. escholarship.org

Studies analyzing the fermentation of fucosylated HMOs, structurally related to this compound, have consistently shown a significant increase in acetate production. escholarship.orgplos.org For instance, in vitro fermentation of 2'-fucosyllactose (B36931) (2'-FL) by fecal cultures from infants leads to a notable rise in acetate concentrations. escholarship.orgasm.org This elevated acetate production is strongly correlated with an increased abundance of Bifidobacterium. nih.govbiostime.com While lactate is also produced, the bifid shunt pathway inherently favors acetate, leading to a higher acetate-to-lactate ratio, which is considered a marker of a healthy infant gut ecosystem. nih.govescholarship.org

The table below summarizes typical end-product profiles from the fermentation of fucosylated HMOs by key Bifidobacterium species, illustrating the predominance of acetate.

Fermentation SubstrateDominant Microbial SpeciesPrimary End-ProductsAcetate:Lactate Ratio
Fucosylated HMOsBifidobacterium longum subsp. infantisAcetate, Lactate, Formate>1.5:1
2'-Fucosyllactose (2'-FL)Bifidobacterium bifidumAcetate, LactateVariable, favors Acetate
Pooled HMOsInfant Fecal Microbiota (Bifido-dominant)Acetate, Propionate, ButyrateAcetate is predominant

This is an interactive data table based on generalized findings from multiple studies.

Transcriptomic and Proteomic Analysis of Genes Encoding HMO-Utilizing Enzymes

The capacity of specific gut microbes, particularly Bifidobacterium species, to deconstruct and metabolize complex glycans like this compound is encoded by specific gene clusters that are tightly regulated. Transcriptomic and proteomic studies have been pivotal in identifying these genetic loci and understanding their expression in the presence of HMOs.

Bifidobacterium longum subsp. infantis is a model organism for HMO metabolism and possesses a well-characterized 43-kb gene cluster known as HMO cluster I (H1). asm.orgnih.gov This region encodes a comprehensive toolkit for HMO utilization, including genes for sugar transporters, and a variety of intracellular glycoside hydrolases (GHs) required to break down these complex molecules. asm.orgnih.gov

The critical first step in the catabolism of fucosylated HMOs is the removal of the terminal fucose residue. This is accomplished by α-L-fucosidases. Transcriptomic analyses consistently show that upon exposure to fucosylated HMOs, genes encoding these enzymes are significantly upregulated. escholarship.orgescholarship.org B. longum subsp. infantis ATCC 15697, for example, has five distinct α-L-fucosidase genes. nih.govnih.gov Two of these, belonging to GH families 29 and 95, are located within the main HMO gene cluster and are specifically induced by fucosylated oligosaccharides. nih.govresearchgate.net

Proteomic analyses confirm these transcriptomic findings, showing an increased abundance of these specific fucosidases and other GHs when bifidobacteria are cultured with HMOs as the primary carbon source. nih.govplos.orgbiostime.com In addition to fucosidases, the expression of β-galactosidases, N-acetylhexosaminidases, and specialized transporters like ATP-binding cassette (ABC) transporters are also highly induced. nih.govfrontiersin.orgnih.gov These proteins work in concert to import the oligosaccharide into the cell and sequentially dismantle it into monosaccharides, which then enter central metabolism. nih.gov

The table below details key genes and enzymes within the HMO utilization cluster of Bifidobacterium longum subsp. infantis that are essential for metabolizing fucosylated HMOs.

Gene Locus (B. infantis)Protein/EnzymeEnzyme FamilyFunction
Blon_2336α-L-fucosidaseGH29Hydrolyzes α-1,3/4-fucosidic linkages
Blon_2335α-L-fucosidaseGH95Hydrolyzes α-1,2-fucosidic linkages
Blon_2348β-galactosidaseGH42Hydrolyzes β-1,3-galactosidic linkages
Blon_2350β-N-acetylhexosaminidaseGH20Cleaves terminal N-acetylglucosamine
Blon_2341Solute-Binding Protein-Binds HMOs for transport
Blon_2339/2340Permease ProteinsABC TransporterTransmembrane import of HMOs
Blon_2338ATPaseABC TransporterPowers HMO import

This is an interactive data table compiled from genomic and proteomic studies of B. longum subsp. infantis. nih.govnih.govnih.gov

This coordinated genetic and enzymatic response underscores the sophisticated evolutionary adaptation of infant-associated bifidobacteria to the unique nutritional niche created by human milk. asm.org

Q & A

Basic: How can I formulate a focused research question on Lacto-N-difucohexaitol I that aligns with gaps in glycobiology or carbohydrate chemistry?

Methodological Answer:
Start by conducting a systematic literature review using databases like PubMed or SciFinder to identify unresolved questions about its biosynthesis, structural interactions, or biological roles. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to narrow the scope. For example:

  • Basic structural analysis: "How does the fucosylation pattern of this compound influence its binding affinity to lectins in vitro?"
  • Advanced mechanistic studies: "What role does this compound play in modulating immune cell signaling pathways in chronic inflammation?"
    Ensure the question is testable and aligns with available analytical tools (e.g., NMR, MS, glycan arrays) .

Basic: What are the best practices for designing a literature review strategy specific to this compound?

Methodological Answer:

  • Boolean Search Strings : Combine terms like "this compound" AND ("biosynthesis" OR "structural analysis" OR "immunomodulation") with exclusion terms (e.g., NOT "industrial synthesis").
  • Source Evaluation : Prioritize peer-reviewed journals, avoiding non-academic platforms (e.g., ). Use citation-tracking tools (e.g., Web of Science) to map seminal studies and recent advancements.
  • Synthesis : Organize findings into thematic tables (e.g., structural data, functional assays, conflicting results) to highlight knowledge gaps .

Advanced: How should I design experiments to resolve contradictions in reported bioactivities of this compound?

Methodological Answer:

  • Hypothesis-Driven Replication : Replicate prior studies (e.g., anti-inflammatory assays) under controlled conditions, documenting variables like purity (>95% by HPLC), solvent systems, and cell lines.
  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. glycan microarray data).
  • Confounding Factors : Control for batch-to-batch variability in synthetic samples and endotoxin levels in cell-based assays. Publish negative results to clarify discrepancies .

Advanced: What experimental strategies are critical for elucidating the 3D conformation of this compound in solution?

Methodological Answer:

  • NMR Spectroscopy : Use 2D 1^1H-1^1H TOCSY and NOESY experiments to assign proton resonances and infer spatial proximity of fucose residues.
  • Molecular Dynamics (MD) Simulations : Validate NMR-derived structures with MD trajectories in explicit solvent models.
  • Comparative Analysis : Benchmark against crystallographic data of analogous glycans (if available). Report solvent, temperature, and concentration to ensure reproducibility .

Basic: How can I ensure statistical rigor in quantifying this compound’s effects on cellular pathways?

Methodological Answer:

  • Power Analysis : Calculate sample size (e.g., n ≥ 3 biological replicates) to detect effect sizes observed in preliminary data.
  • Blinding : Randomize treatment groups and use blinded analysis for imaging or flow cytometry data.
  • Multivariate Statistics : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Use software like GraphPad Prism or R for rigor .

Advanced: What methodologies address challenges in synthesizing this compound with high stereochemical fidelity?

Methodological Answer:

  • Enzymatic Synthesis : Use recombinant fucosyltransferases with UDP-fucose donors to ensure α1,3/4 linkages. Monitor reaction progress via MALDI-TOF MS.
  • Protecting Group Strategy : Optimize orthogonal protection (e.g., benzyl vs. acetyl groups) for regioselective glycosylation.
  • Quality Control : Validate purity and structure with 1^1H/13^13C NMR, HRMS, and ion-mobility spectrometry .

Advanced: How can I investigate the metabolic stability of this compound in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs for tracking via LC-MS/MS in animal models.
  • Enzymatic Profiling : Incubate with human gut microbiota extracts or hepatocyte lysates to identify degradation products.
  • Pharmacokinetic Modeling : Use compartmental models to estimate half-life and clearance rates. Adhere to NIH guidelines for preclinical reporting .

Basic: What ethical considerations apply when studying this compound in animal models?

Methodological Answer:

  • IACUC Approval : Submit protocols detailing endpoints (e.g., tumor size, inflammation markers) and humane euthanasia criteria.
  • 3Rs Compliance : Apply Reduction (minimize animal numbers), Replacement (use in vitro models where possible), and Refinement (non-invasive imaging).
  • Data Transparency : Report attrition rates and adverse events in publications .

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